

The discovery and development of Lmk-235 as an HDAC inhibitor.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lmk-235	
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LMK-235: A Technical Guide to a Selective HDAC4/5 Inhibitor Introduction

LMK-235, chemically known as N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide, is a potent and selective small molecule inhibitor of histone deacetylase (HDAC) 4 and HDAC5. [1][2][3] Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression.[4][5] HDAC inhibitors have emerged as a promising class of therapeutic agents for various diseases, particularly cancer, due to their ability to reactivate tumor suppressor genes.[5][6] **LMK-235** distinguishes itself through its novel alkoxyamide connecting unit and its selectivity for class IIa HDACs, specifically HDAC4 and HDAC5, which are often dysregulated in cancer and other diseases.[1][7][8] This technical guide provides a comprehensive overview of the discovery, development, and biological activity of **LMK-235**, with a focus on its mechanism of action, experimental evaluation, and therapeutic potential.

Physicochemical Properties



Property	Value	Reference
Chemical Name	N-((6-(hydroxyamino)-6- oxohexyl)oxy)-3,5- dimethylbenzamide	[1]
Molecular Formula	C15H22N2O4	[3]
Molecular Weight	294.35 g/mol	[3]
CAS Number	1418033-25-6	[3]
Purity	≥98%	[3]
Solubility	Soluble to 100 mM in DMSO and ethanol	[3]
Storage	Store at -20°C	[3]

Mechanism of Action

LMK-235 functions as a potent inhibitor of HDAC4 and HDAC5.[2][3] Its mechanism of action involves binding to the active site of these enzymes, thereby preventing the deacetylation of their target proteins, including histones. This inhibition leads to an increase in histone acetylation, a key epigenetic mark associated with a more open chromatin structure and increased gene transcription.[9] The selectivity of **LMK-235** for HDAC4 and HDAC5 over other HDAC isoforms is a key feature that may contribute to a more favorable therapeutic window and reduced off-target effects.[1][6]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory activity of **LMK-235** against various human HDAC isoforms has been determined using fluorescent-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



HDAC Isoform	IC50 (nM)	Reference
HDAC5	4.22	[2][3][10]
HDAC4	11.9	[2][3][10]
HDAC6	55.7	[2][3][10]
HDAC1	320	[2][3][10]
HDAC11	852	[2][3][10]
HDAC2	881	[2][3][10]
HDAC8	1278	[2][3][10]

Experimental Protocols HDAC Inhibition Assay (Fluorescent-Based)

This protocol outlines the general procedure for determining the in vitro inhibitory activity of **LMK-235** against various HDAC isoforms.

Objective: To quantify the IC50 values of LMK-235 for different HDAC isoforms.

Materials:

- Recombinant human HDAC enzymes (HDAC1, 2, 4, 5, 6, 8, 11)
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
- LMK-235 stock solution (in DMSO)
- Trichostatin A (TSA) as a reference compound
- 384-well black microplates



Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of LMK-235 in assay buffer. A 10-point, 3-fold serial dilution starting from 10 μM is recommended.[11]
- Add a small volume of the diluted LMK-235 or reference compound (TSA) to the wells of the 384-well plate.
- Add the recombinant HDAC enzyme to the wells.
- Initiate the reaction by adding the fluorogenic HDAC substrate.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding the developer solution. The developer contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing a fluorescent signal. Trichostatin A is included to inhibit any further HDAC activity.
- Incubate the plate at 37°C for a further 15-30 minutes to allow for signal development.
- Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
- Calculate the percent inhibition for each concentration of LMK-235 relative to the control (enzyme and substrate without inhibitor).
- Determine the IC50 values by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol describes the methodology for assessing the cytotoxic effects of **LMK-235** on cancer cell lines.

Objective: To determine the effect of **LMK-235** on the proliferation and viability of cancer cells.



Materials:

- Human cancer cell lines (e.g., A2780, Cal27, Kyse510, MDA-MB-231)[1][11]
- Complete cell culture medium
- LMK-235 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed the cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well)
 and allow them to adhere overnight.[11]
- Treat the cells with increasing concentrations of LMK-235 for a specified duration (e.g., 72 hours).[11]
- After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at a wavelength of 544 nm (with a reference wavelength of 690 nm) using a microplate reader.[11]
- Calculate the percentage of cell viability relative to the untreated control cells.
- Determine the IC50 values, representing the concentration of LMK-235 that causes 50% inhibition of cell growth.



Western Blot Analysis

This protocol details the procedure for detecting changes in protein expression and histone acetylation in response to **LMK-235** treatment.

Objective: To assess the effect of **LMK-235** on the protein levels of HDAC4, HDAC5, and the acetylation status of histones.

Materials:

- Cell lines of interest (e.g., CCRF-SB, OCI-LY3)[2]
- LMK-235
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-HDAC4, anti-HDAC5, anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

Treat cells with various concentrations of LMK-235 for a specified time (e.g., 24, 36, or 48 hours).



- Lyse the cells in lysis buffer and quantify the protein concentration.
- Denature the protein lysates and separate them by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Use a loading control, such as β-actin, to normalize the protein levels.

Signaling Pathways and Experimental Workflows

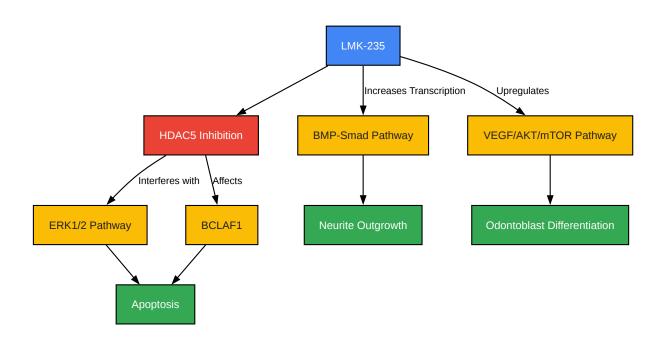
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by **LMK-235** and a typical experimental workflow for its evaluation.



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Caption: Mechanism of action of **LMK-235** as an HDAC4/5 inhibitor.

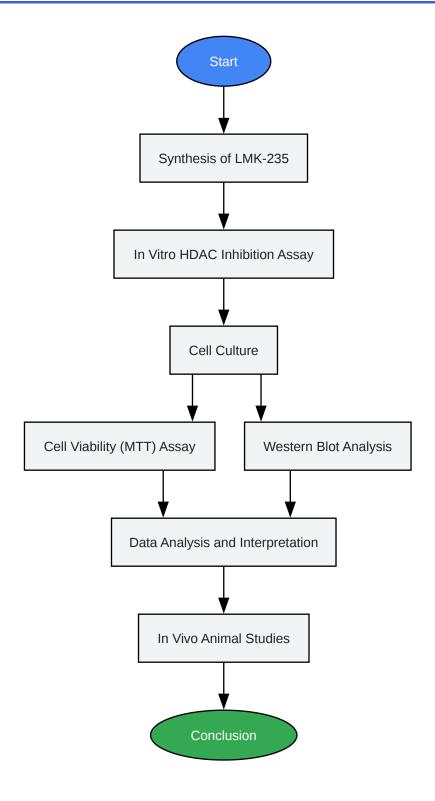




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Caption: Signaling pathways modulated by LMK-235.





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Caption: A typical experimental workflow for the evaluation of LMK-235.

Therapeutic Potential



LMK-235 has demonstrated significant therapeutic potential in a range of preclinical studies.

- Oncology: LMK-235 exhibits potent cytotoxic effects against various human cancer cell lines, including those resistant to conventional chemotherapy.[1][3][6] It has shown efficacy in models of ovarian cancer, tongue cancer, esophageal cancer, and pancreatic neuroendocrine tumors.[1][11][12] In multiple myeloma, LMK-235 induces apoptosis by downregulating heme oxygenase-1 (HO-1) and increasing JNK phosphorylation.[13]
- Neurodegenerative Diseases: In cellular models of Parkinson's disease, LMK-235 has been shown to protect dopaminergic neurons from neurotoxin- and α-synuclein-induced degeneration.[8][9] It promotes neurite outgrowth and increases the expression of vesicular monoamine transporter 2 (VMAT2), which is involved in dopamine storage and protection against oxidative stress.[7][8] The neuroprotective effects are mediated, at least in part, through the activation of the BMP-Smad signaling pathway.[8][9]
- Tissue Regeneration: **LMK-235** has been found to promote the odontoblast differentiation of dental pulp cells, suggesting its potential use in dental tissue regeneration.[14] This effect is associated with the upregulation of the VEGF/AKT/mTOR signaling pathway.[14]

Conclusion

LMK-235 is a promising, selective inhibitor of HDAC4 and HDAC5 with a well-characterized mechanism of action and demonstrated efficacy in various preclinical models of cancer, neurodegenerative diseases, and tissue regeneration. Its distinct isoform selectivity may offer a superior safety profile compared to pan-HDAC inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of **LMK-235**. As of the latest available information, **LMK-235** is in the preclinical stage of development, and no clinical trials are currently ongoing.[6] This technical guide provides a foundational understanding for researchers and drug development professionals interested in the continued exploration of this targeted epigenetic modulator.

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- To cite this document: BenchChem. [The discovery and development of Lmk-235 as an HDAC inhibitor.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612164#the-discovery-and-development-of-lmk-235-as-an-hdac-inhibitor]

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